2-(2-thienyl)imidazo[2,1-a]isoquinoline
Overview
Description
2-(2-thienyl)imidazo[2,1-a]isoquinoline is a useful research compound. Its molecular formula is C15H10N2S and its molecular weight is 250.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.05646950 g/mol and the complexity rating of the compound is 309. The solubility of this chemical has been described as 10.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bronchoconstriction and Hemoconcentration Inhibition
One significant application of derivatives of imidazo[2,1-a]isoquinoline, specifically in the realm of medical chemistry, is their use as antagonists for platelet-activating factor receptors. A study by Houlihan et al. (1993) focused on the modification of these compounds, resulting in analogs that demonstrated increased potency in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction and hemoconcentration in guinea pigs. This indicates potential therapeutic applications in treating conditions related to bronchoconstriction and hemoconstriction (Houlihan et al., 1993).
Antitumor Activities
Another area of research involving imidazo[2,1-a]isoquinoline derivatives is in the development of antitumor agents. Khodair et al. (2004) synthesized new polycyclic fused-ring systems related to imidazo[2,1-a]isoquinoline, some of which were tested for their antitumor activities. This research contributes to the ongoing exploration of novel compounds in cancer therapy (Khodair, Gesson, & El‐Ashry, 2004).
Synthesis Methods and Biological Activity
The synthesis methods of imidazo[2,1-a]isoquinolines have been a subject of research due to their biological activities. Hou et al. (2004) reported a novel method for synthesizing these compounds, highlighting their significance in various biological applications, such as their anti-inflammatory, antirhinoviral, local anesthetic, antiulcer, and contragestational properties (Hou, Wang, Huang, & Chen, 2004).
Derivatives Synthesis via Radical Cyclization
Liu et al. (2020) introduced a novel synthesis method for benzo[4,5]imidazo[2,1-a]isoquinolin derivatives. This method involves visible-light-induced radical cascade cyclization, yielding various derivatives that could have potential applications in pharmaceutical or material sciences (Liu, Yang, He, & Guan, 2020).
Lck Kinase Inhibitors
Research by Snow et al. (2002) identified imidazo[4,5-h]isoquinolin-9-ones as a new class of inhibitors of lck kinase, an enzyme involved in T-cell activation and immune response regulation. These compounds have potential therapeutic applications in immunological diseases and cancers (Snow et al., 2002).
Properties
IUPAC Name |
2-thiophen-2-ylimidazo[2,1-a]isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S/c1-2-5-12-11(4-1)7-8-17-10-13(16-15(12)17)14-6-3-9-18-14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNEGGFOJLIOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801244 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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